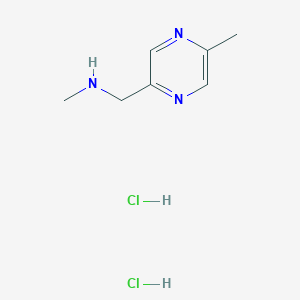
N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H13Cl2N3 and a molecular weight of 210.1 g/mol.
Métodos De Preparación
The synthesis of N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride can be achieved through several approaches. One common method involves the reaction of 2-chloro-5-methylpyrazine with N-methylmethanamine in the presence of a suitable base. The reaction is followed by treatment with hydrochloric acid to obtain the dihydrochloride salt. This method ensures the formation of the desired compound with high purity and yield.
Análisis De Reacciones Químicas
N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride can participate in various chemical reactions due to the presence of reactive functional groups such as the amine and the pyrazine ring. Some of the common reactions include:
Acylation Reactions: The compound can undergo acylation with carboxylic acid derivatives, forming amide bonds.
Substitution Reactions:
Aplicaciones Científicas De Investigación
N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a starting material for synthesizing various heterocyclic compounds with potential biological activities. Its derivatives are being investigated for potential therapeutic applications in various disease areas, including antimicrobial and antiviral activities.
Coordination Chemistry: The compound can act as a ligand, forming coordination complexes with metal ions.
Mecanismo De Acción
The mechanism of action of N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stable pyrazine core and amine functional group allow it to interact with various biological molecules . The dihydrochloride form enhances its water solubility and bioavailability, facilitating its use in pharmaceutical formulations . Researchers are exploring its pharmacological activities, including antibacterial and antiviral properties .
Comparación Con Compuestos Similares
N-Methyl-1-(5-methylpyrazin-2-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine: This compound has been evaluated for its antimicrobial activity.
(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine:
(3-Acetyl-5-carboxylato-4-methyl-1H-pyrazol-1-ido-κ2N1,O5)aqua[(pyridin-2-yl)methanamine-κ2N,N′]copper(II): This copper(II) complex features both a pyrazole derivative and a (pyridin-2-yl)methanamine ligand.
Propiedades
IUPAC Name |
N-methyl-1-(5-methylpyrazin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-6-3-10-7(4-8-2)5-9-6;;/h3,5,8H,4H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWALJKWGTWQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
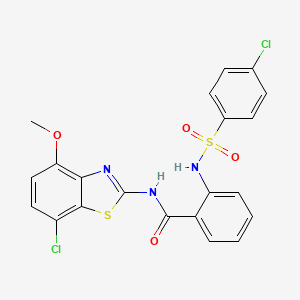
![N-[2,2-bis(furan-2-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2851455.png)
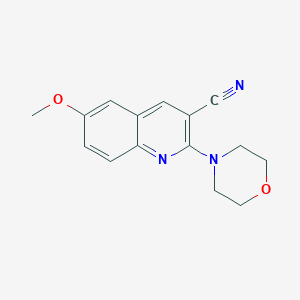
![(1R,2R)-2-[(oxolan-3-yl)methoxy]cyclopentan-1-ol](/img/structure/B2851459.png)
![4-chloro-N-[(4E)-2-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-ylidene]benzene-1-sulfonamide](/img/structure/B2851460.png)
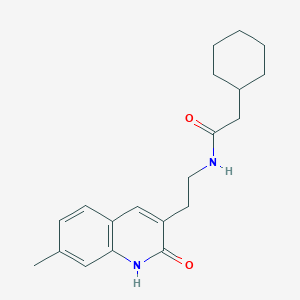
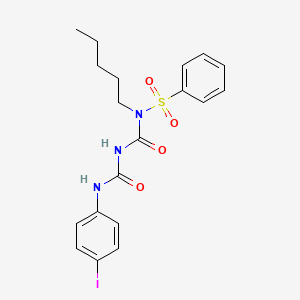
![8-(3-chloro-4-fluorobenzenesulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2851467.png)
![2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2851469.png)
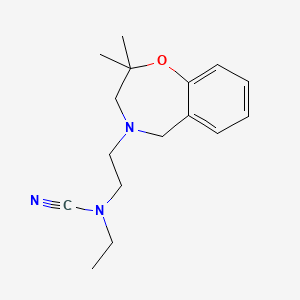
![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide](/img/structure/B2851472.png)
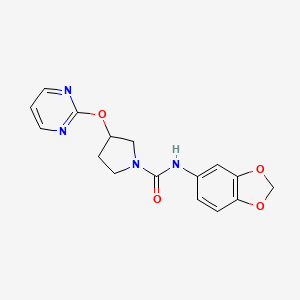
![N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2851476.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2851477.png)
